molecular formula C10H12O3 B14393273 3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate CAS No. 87895-36-1

3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate

Cat. No.: B14393273
CAS No.: 87895-36-1
M. Wt: 180.20 g/mol
InChI Key: FDBBKFTTYZQEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate is an organic compound with the molecular formula C10H12O3. It is characterized by a cyclopentene ring substituted with an oxo group and a prop-2-en-1-yl group, along with an acetate ester. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate typically involves the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvent: Non-polar solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-5-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate: Unique due to its specific substitution pattern on the cyclopentene ring.

    3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one: Similar structure but different substitution pattern.

    2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: Different functional groups and applications.

Properties

CAS No.

87895-36-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(3-oxo-5-prop-2-enylcyclopenten-1-yl) acetate

InChI

InChI=1S/C10H12O3/c1-3-4-8-5-9(12)6-10(8)13-7(2)11/h3,6,8H,1,4-5H2,2H3

InChI Key

FDBBKFTTYZQEQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)CC1CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.